molecular formula C18H11F11N2O B13426690 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide

Cat. No.: B13426690
M. Wt: 480.3 g/mol
InChI Key: KEAPXXBAHXWWHT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol is a phenolic derivative characterized by a benzenemethanol backbone substituted with a hydroxyl group at position 2 and a branched 1-(4-hydroxyphenyl)-1-methylethyl group at position 3. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl groups and steric bulk from the methylethyl substituent. The compound is of interest in pharmaceutical research, particularly in the context of impurity profiling and synthesis optimization, where its chromatographic behavior and detection sensitivity are critical for quality control .

Properties

Molecular Formula

C18H11F11N2O

Molecular Weight

480.3 g/mol

IUPAC Name

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide

InChI

InChI=1S/C18H11F11N2O/c1-30-12-4-2-3-9(13(12)19)14(32)31-11-6-5-8(7-10(11)16(21,22)23)15(20,17(24,25)26)18(27,28)29/h2-7,30H,1H3,(H,31,32)

InChI Key

KEAPXXBAHXWWHT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

  • Method : The key step involves the nucleophilic substitution of a suitable aromatic precursor with a fluorinated alkylating agent, such as difluoro(fluorosulfonyl)acetic acid methyl ester or related fluorinated reagents, as indicated by the use of trifluoromethylation techniques (see).

  • Reaction Conditions : Typical conditions involve the use of polar aprotic solvents (e.g., DMF or THF), base catalysis (e.g., potassium carbonate or sodium hydride), and elevated temperatures (~130°C) to facilitate substitution on aromatic rings with electron-withdrawing groups, which activate the ring toward nucleophilic attack.

Introduction of Trifluoromethyl Group

  • The trifluoromethyl group is introduced via electrophilic trifluoromethylation, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl reagents , under conditions that favor electrophilic aromatic substitution. This step is critical for the final compound's bioactivity profile.

Halogenation and Fluorination Steps

The key fluorinated intermediates involve halogen exchange reactions, notably:

  • Chlorine to Fluorine Substitution : As per the procedures outlined in, the chlorinated intermediates (5 ) are reacted with potassium fluoride (KF) to replace chlorine atoms with fluorine, yielding the desired fluorinated compounds (6 ).

  • Reaction Conditions :

    • Use of polar aprotic solvents like DMF.
    • Elevated temperatures (~130°C).
    • Excess KF to drive the halogen exchange.
    • Reaction times typically range from several hours to overnight to ensure complete fluorination.
  • Outcome : The fluorination of aromatic chlorides yields compounds with high fluorine content, essential for the compound's stability and bioactivity.

Amide Bond Formation

The core benzamide structure is assembled through acylation reactions:

Preparation of Benzoyl Chlorides

  • Benzoyl chlorides such as 3-nitrobenzoyl chloride and 2-chloro-3-nitrobenzoyl chloride are synthesized from corresponding benzoic acids using thionyl chloride or oxalyl chloride under reflux conditions.

Amide Coupling

  • The benzoyl chlorides are reacted with amino-substituted fluorinated aromatic compounds (3 and 4 ) in the presence of bases like pyridine or triethylamine, often at elevated temperatures (~60°C), to form the benzamide derivatives.

  • The reactions are typically conducted in dry solvents such as THF or dichloromethane, with purification via silica gel chromatography.

Introduction of Methylamino Group

  • Methylation of the amino group on the benzamide core is achieved using acyl chlorides like benzoyl chloride in the presence of pyridine, facilitating the formation of the methylamino derivative (9 ).

Final Assembly of the Target Compound

The last step involves coupling the fluorinated benzamide intermediates with appropriate acyl chlorides or anhydrides to introduce the methylamino functionality:

  • Reagents : Benzoyl chlorides, acyl anhydrides, or similar electrophiles.
  • Conditions : Mild heating (around 60°C), in the presence of pyridine or similar bases, to facilitate amide bond formation.
  • Purification : Recrystallization or chromatography to isolate the final product with high purity.

Summary of the Synthetic Route

Step Reaction Reagents & Conditions Purpose References
1 Aromatic substitution with fluorinated reagents Difluoro(fluorosulfonyl)acetic acid methyl ester, base, elevated temperature Introduce fluorinated groups ,
2 Chlorine to fluorine halogen exchange Potassium fluoride, DMF, 130°C Fluorinate aromatic chlorides
3 Synthesis of benzoyl chlorides Thionyl chloride, benzoic acids Prepare acylating agents
4 Amide formation Benzoyl chlorides + amino-fluorinated compounds Construct benzamide core ,
5 Methylation Acyl chlorides + methylamine derivatives Introduce methylamino group

Notes and Considerations

  • Fluorination Efficiency : The halogen exchange reactions require excess fluoride sources and high temperatures to achieve complete fluorination, especially for aromatic chlorides.

  • Selectivity : The reactions are designed to selectively fluorinate the aromatic chlorides without affecting other sensitive groups, such as nitro or trifluoromethyl groups.

  • Purification : Chromatography on silica gel is standard, with eluent systems optimized for fluorinated compounds (e.g., hexane/ethyl acetate mixtures).

  • Safety : Handling of fluorinated reagents and chlorides requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction of the nitro group back to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogen exchange using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine compound.

Scientific Research Applications

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its fluorinated aromatic rings, which can enhance metabolic stability and bioavailability.

    Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to proteins and enzymes, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol with analogous compounds reported in the Pharmaceutical Forum (2006), focusing on relative retention times (RRT) and relative response factors (RRF) under standardized chromatographic conditions .

Structural Features Influencing Chromatographic Behavior

  • Hydroxyl vs. Methoxy Groups : Compounds with methoxy substituents (e.g., Compound H ) exhibit longer retention times compared to hydroxylated analogs due to reduced polarity. For instance, Compound H (RRT: 2.2) contains a 4-methoxyphenyl group, which enhances hydrophobicity, whereas the target compound’s 4-hydroxyphenyl group increases polarity, likely shortening its retention time .

Chromatographic and Detection Parameters

Table 1 summarizes key data for structurally related compounds:

Compound Structure RRT RRF
A 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethanol 0.5 1.75
H N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide 2.2 1.00
G (2RS)-1-(4-methoxyphenyl)propan-2-amine 0.4 1.00
Others Unspecified impurities 0.1 1.00
  • Relative Retention Time (RRT) : The target compound’s predicted RRT would likely fall between 0.5 and 2.2, contingent on the balance between its polar hydroxyl groups and hydrophobic methylethyl substituent. For example, Compound A (RRT: 0.5) shares a hydroxylated aromatic system but lacks steric bulk, leading to faster elution. In contrast, Compound H (RRT: 2.2) achieves prolonged retention due to its methoxy group and larger molecular framework .
  • Relative Response Factor (RRF): Most compounds exhibit an RRF of 1.00, but Compound A shows enhanced sensitivity (RRF: 1.75), likely due to its amine group improving ionization efficiency. The target compound, lacking such ionizable groups, would likely align with the RRF of 1.00 observed in similar phenolic derivatives .

Implications for Pharmaceutical Analysis

  • Quantification Challenges : Unlike Compound A , which benefits from a high RRF, the target compound’s lower detection sensitivity may require concentration adjustments or derivatization for accurate quantification .

Biological Activity

The compound 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide is a fluorinated aromatic amide with potential applications in agriculture as an insecticide. Its unique structure, characterized by multiple fluorinated groups and an amide linkage, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research.

Chemical Structure and Properties

The chemical formula for this compound is C19H17F8N2OC_{19}H_{17}F_8N_2O, with a molecular weight of approximately 464.35 g/mol. The presence of fluorinated groups enhances the compound's hydrophobicity and stability, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of pest control. Its structural characteristics suggest that it may disrupt physiological processes in target organisms. The following sections detail its efficacy against pests and potential antimicrobial properties.

Insecticidal Activity

Research indicates that compounds with similar structures exhibit insecticidal properties. For instance, This compound has shown effectiveness against various pest species due to its ability to interfere with their metabolic pathways.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Fluoro-6-(trifluoromethyl)benzamideFluorinated benzamideInsecticidal properties
CyproflanilideContains bromine and trifluoromethyl groupsEffective against various pests
4-TrifluoromethylbenzamideTrifluoromethyl group on benzamidePotential herbicidal activity

This table illustrates how the unique combination of fluorinated groups in This compound may enhance its insecticidal efficacy compared to other compounds.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific enzymes or receptors in target organisms. Understanding these interactions is crucial for optimizing its use as a pesticide and minimizing potential impacts on non-target species.

Antimicrobial Activity

In addition to its insecticidal properties, there is emerging evidence that fluorinated compounds can possess antimicrobial activities. For example, derivatives containing trifluoromethyl groups have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study on similar trifluoromethyl phenyl derivatives revealed potent growth inhibition of several bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.78mug/ml0.78\\mu g/ml. This suggests that the fluorinated nature of these compounds can enhance their interaction with bacterial cell membranes or metabolic pathways.

Environmental Impact and Degradation

Research into the environmental impact of This compound is essential for assessing its safety profile. Studies focusing on its degradation pathways and ecological consequences are ongoing to ensure that its use does not adversely affect non-target organisms or ecosystems.

Q & A

How can researchers optimize synthetic yields of this polyfluorinated benzamide derivative?

Basic Research Question
Key Considerations:

  • Fluorinated intermediates : Use controlled coupling agents (e.g., TMSOTf or NIS) for amidation to avoid side reactions with electron-withdrawing fluorine groups .
  • Purification : Chromatography with mixed solvents (e.g., ethyl acetate/hexane) is critical due to the compound’s high lipophilicity .
  • Catalysts : DMAP or p-TsOH can enhance reaction efficiency in fluorinated environments .

What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Basic Research Question
Methodological Recommendations:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to resolve overlapping signals from CF3_3 and heptafluoropropan-2-yl groups. 1H^{1}\text{H} NMR should focus on the methylamino (-NHCH3_3) proton (δ ~2.8–3.2 ppm) .
  • X-ray Crystallography : For absolute configuration confirmation, particularly if stereochemical anomalies arise during synthesis .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks, accounting for isotopic patterns from bromine (if present in precursors) .

How can researchers identify potential biological targets for this compound?

Advanced Research Question
Experimental Design:

  • In Silico Screening : Perform molecular docking studies using software like AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450) or receptors influenced by fluorinated motifs .
  • Functional Assays : Use fluorogenic substrates or radiolabeled ligands in competitive binding assays to assess inhibition/activation of targets like ion channels or kinases .
  • SAR Analysis : Compare activity against analogs (e.g., replacing heptafluoropropan-2-yl with non-fluorinated groups) to isolate fluorine-dependent effects .

What strategies mitigate instability or degradation during storage or experimental use?

Advanced Research Question
Stability Profiling:

  • Degradation Studies : Accelerated stability testing under varying pH (4–9), temperature (4°C–40°C), and light exposure. Monitor via HPLC for decomposition products .
  • Formulation : Lyophilize in inert matrices (e.g., trehalose) to prevent hydrolysis of the amide bond .

How should researchers address contradictions between computational predictions and experimental data?

Advanced Research Question
Data Reconciliation:

  • DFT Refinement : Recalculate molecular orbitals or solvent effects using polarizable continuum models (PCM) to improve agreement with experimental 19F^{19}\text{F} NMR shifts .
  • Dynamic Simulations : Run MD simulations to assess conformational flexibility impacting binding affinity predictions .

What computational methods best predict the compound’s reactivity in novel reactions?

Basic Research Question
Methodological Framework:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electrophilic substitution at the benzamide ring, factoring in electron-withdrawing effects of CF3_3 groups .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

How does the heptafluoropropan-2-yl group influence pharmacological properties compared to non-fluorinated analogs?

Advanced Research Question
Mechanistic Insights:

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to quantify enhanced membrane permeability from fluorine substitution .
  • Metabolic Stability : Incubate with liver microsomes; fluorinated groups often reduce CYP450-mediated oxidation .

What synthetic routes are feasible for introducing isotopic labels (e.g., 18F^{18}\text{F}18F) into this compound?

Advanced Research Question
Isotope Labeling Strategies:

  • Late-Stage Fluorination : Use 18F^{18}\text{F}-KF with cryptand catalysts to replace bromine in precursors (e.g., 2-bromo intermediates) .
  • Precursor Design : Incorporate 13C^{13}\text{C}-labeled methylamino groups via reductive amination with NaBH4_4/13C^{13}\text{C}-CH3_3NH2_2 .

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